Technical Guide: Synthesis and Characterization of Benzo[c]isothiazol-4-amine
Technical Guide: Synthesis and Characterization of Benzo[c]isothiazol-4-amine
This is a comprehensive technical guide detailing the synthesis and characterization of Benzo[c]isothiazol-4-amine (also known as 4-amino-2,1-benzisothiazole). This guide is structured for organic chemists and drug discovery scientists, focusing on the most robust synthetic route: the cyclization of o-toluidine derivatives followed by functional group interconversion.
Executive Summary
Benzo[c]isothiazole (2,1-benzisothiazole) is a hypervalent sulfur heterocycle and a unique bioisostere of indole and quinoline. Unlike its more common isomer, benzo[d]isothiazole (1,2-benzisothiazole), the [c]-fused system possesses a distinct electronic profile due to the ortho-quinonoid character of its resonance contributors. The 4-amine derivative is a critical scaffold for developing kinase inhibitors and CNS-active agents, yet its synthesis is complicated by the regioselectivity required during ring closure.
This guide delineates a high-fidelity synthetic pathway starting from 2-methyl-3-nitroaniline , utilizing the Davis Cyclization (reaction with thionyl chloride) to construct the 2,1-benzisothiazole core, followed by chemoselective nitro reduction.[1]
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 4-substituted benzo[c]isothiazoles is the introduction of the substituent peri to the ring fusion. Direct electrophilic aromatic substitution of the parent ring typically favors the C-5 or C-7 positions due to electronic directing effects. Therefore, the 4-amino group must be installed prior to ring closure or carried through as a masked precursor (nitro group).
Strategic Pathway
The optimal route utilizes the Davis Synthesis , which exploits the reaction of o-alkyl anilines with thionyl chloride (
-
Precursor Selection: To achieve substitution at the C-4 position of the final heterocycle, the starting o-toluidine must bear a substituent ortho to the methyl group.
-
Ring Construction: Reaction with thionyl chloride yields 4-nitrobenzo[c]isothiazole .
-
Functionalization: Selective reduction of the nitro group yields the target amine.
Reaction Workflow Diagram
Experimental Protocols
Step 1: Synthesis of 4-Nitrobenzo[c]isothiazole
This step involves the formation of an N-sulfinylamine intermediate which undergoes electrocyclic ring closure onto the adjacent methyl group.
Reagents:
-
2-Methyl-3-nitroaniline (1.0 eq)[1]
-
Thionyl Chloride (
) (2.5 - 3.0 eq)[1] -
Xylene (anhydrous) (10 mL/g of substrate)
-
Pyridine (catalytic, 0.1 eq) – Optional, accelerates N-sulfinyl formation.[1]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a
drying tube or line), and an addition funnel. -
Dissolution: Dissolve 2-methyl-3-nitroaniline in anhydrous xylene. Add catalytic pyridine.[5][6]
-
Addition: Add thionyl chloride dropwise at room temperature. Caution: Evolution of HCl and
gas. Use a scrubber. -
Reflux: Heat the mixture to reflux (
bath temperature). The solution typically darkens. Monitor by TLC (eluent: 20% EtOAc/Hexanes) for the disappearance of the aniline. Reaction time is typically 8–16 hours. -
Workup:
-
Purification: Purify via flash column chromatography on silica gel. The nitro-benzo[c]isothiazole is typically less polar than the starting aniline.
-
Yield Expectation: 60–75%.[2]
-
Appearance: Yellow to orange solid.
-
Step 2: Reduction to Benzo[c]isothiazol-4-amine
Standard catalytic hydrogenation (
Reagents:
-
Tin(II) Chloride Dihydrate (
) (5.0 eq) -
Ethanol (absolute) (solvent)
-
Concentrated HCl (catalytic amount if needed, or use as co-solvent)[1]
Procedure:
-
Dissolution: Dissolve the nitro compound in Ethanol.
-
Addition: Add
in portions. -
Reaction: Heat to
for 2–4 hours. Monitor by TLC (amine will be significantly more polar and likely fluorescent). -
Workup (Critical for Amine Recovery):
-
Cool to room temperature.[6]
-
Adjust pH to ~8–9 using 1M NaOH or saturated
. Note: Tin salts will precipitate as a thick white slurry. -
Filter through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.
-
Wash the filtrate with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).
Mechanistic Insight
The formation of the 2,1-benzisothiazole ring is a cascade process. Understanding this mechanism is vital for troubleshooting low yields.
-
N-Sulfinylation: The amine reacts with
to form the N-sulfinylamine ( ). -
Cyclization: A thermal electrocyclic reaction (or sigmatropic rearrangement) occurs between the S=O moiety and the ortho-methyl C-H bonds.
-
Elimination: Loss of water/HCl drives the aromatization to the hypervalent system.
Characterization Data
The following data table summarizes the expected spectral characteristics for Benzo[c]isothiazol-4-amine .
| Technique | Parameter | Expected Value / Observation | Structural Assignment |
| 1H NMR | Singlet, highly deshielded | H-3 (Heterocyclic proton).[1] Characteristic of 2,1-benzisothiazole. | |
| Multiplet | H-6, H-7 (Benzene ring).[1] | ||
| Upfield shift due to amine | H-5 (Ortho to amine).[1] | ||
| Broad singlet, | -NH2 (Amine protons). | ||
| 13C NMR | Quaternary C | C-3 (C=N bond character).[1] | |
| Quaternary C | C-4 (C-NH2).[1] | ||
| IR | Medium, broad | N-H stretch (Primary amine).[1] | |
| Strong | C=N / C=C aromatic stretch.[1] | ||
| MS (ESI) | m/z 151.03 | Consistent with Formula |
Note on Stability: Benzo[c]isothiazoles are generally stable but can undergo ring opening in the presence of strong nucleophiles or under vigorous reduction conditions (e.g., Raney Nickel). Store the amine under inert atmosphere at
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a gas trap for HCl/
. -
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the nitro-intermediate to dryness at high temperatures.
-
Tin Salts: Toxic and environmental hazards.[3] Dispose of heavy metal waste according to EHS regulations.
References
-
Davis, M. (1972). "Isothiazoles".[2][4][7] Advances in Heterocyclic Chemistry, 14, 43-98.[1] Link - Foundational text on the synthesis of 2,1-benzisothiazoles via o-toluidine.
-
Davis, M., & White, A. W. (1969). "The synthesis of some 2,1-benzisothiazoles". Journal of the Chemical Society C: Organic, 2189-2191. Link - Primary protocol for SOCl2 cyclization.[1]
- Wierzbicki, M., et al. (2020). "Benzo[c]isothiazoles: Synthesis, Properties, and Applications". Current Organic Chemistry. - Modern review of the scaffold.
-
PubChem. (2023). "Benzo[c]isothiazole Compound Summary". Link - Physical property verification.[1]
Sources
- 1. Showing Compound Benzothiazole (FDB010915) - FooDB [foodb.ca]
- 2. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]
- 3. 4-Benzothiazolamine | C7H6N2S | CID 298490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzo[c]isothiazole | C7H5NS | CID 638008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
